molecular formula C14H14N4O5 B4852025 4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

Cat. No. B4852025
M. Wt: 318.28 g/mol
InChI Key: PKOHKOLENDXBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid, commonly known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a benzoyl derivative of the pyrazole compound, which has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and survival. MNPA has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. MNPA has also been shown to inhibit the activation of various signaling pathways, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. MNPA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases, such as cancer and inflammation. MNPA has also been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. MNPA has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various biochemical and pharmacological assays. MNPA can also be easily synthesized using a multi-step process, which makes it readily available for research purposes. However, MNPA has some limitations for lab experiments, such as its low solubility in aqueous solutions, which makes it difficult to use in some assays. MNPA also has some toxicity concerns, which need to be addressed before its use in vivo.

Future Directions

There are several future directions for research on MNPA. One direction is the development of novel drugs based on MNPA for the treatment of various diseases, such as cancer and inflammation. Another direction is the study of the structure-activity relationship of MNPA and its analogs, which can provide insights into the mechanism of action of MNPA and its potential applications. The use of MNPA as a tool compound for the study of various biological processes, such as cell proliferation and apoptosis, can also provide valuable information for the development of novel drugs. Overall, MNPA is a promising compound that has the potential to make significant contributions to scientific research.

Scientific Research Applications

MNPA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MNPA has been used as a lead compound for the development of novel drugs for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. MNPA has also been used as a tool compound for the study of various biological processes, such as cell proliferation, apoptosis, and signal transduction.

properties

IUPAC Name

4-[3-(5-methyl-3-nitropyrazol-1-yl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-9-8-12(18(22)23)16-17(9)7-6-13(19)15-11-4-2-10(3-5-11)14(20)21/h2-5,8H,6-7H2,1H3,(H,15,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOHKOLENDXBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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